

Application Note: Spectrophotometric Determination of Disperse Blue 1 Concentration

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Compound of Interest					
Compound Name:	Disperse Blue 1				
Cat. No.:	B124965	Get Quote			

Introduction

Disperse Blue 1, also known as C.I. 64500, is an anthraquinone dye used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and cellulose acetate.[1] It is also utilized in hair dye formulations and plastics.[1] Accurate quantification of **Disperse Blue 1** is crucial for quality control in dyeing processes, formulation development, and environmental monitoring. UV-Visible spectrophotometry offers a straightforward, cost-effective, and reliable method for determining the concentration of **Disperse Blue 1** in solutions. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Principle of the Method

The chromophoric structure of the **Disperse Blue 1** molecule absorbs light in the visible region of the electromagnetic spectrum. The intensity of this absorption is directly proportional to its concentration in a solution. By measuring the absorbance of a **Disperse Blue 1** solution at its wavelength of maximum absorbance (λ max), the concentration can be determined. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample is then determined by interpolating its absorbance value on this calibration curve.

Physicochemical Data



A summary of the key physicochemical properties of **Disperse Blue 1** is presented in the table below.

Property	Value	Reference(s)
Chemical Name	1,4,5,8- Tetraaminoanthraquinone	[1]
CAS Number	2475-45-8	[2]
Molecular Formula	C14H12N4O2	[2]
Molecular Weight	268.27 g/mol	[2]
Appearance	Blue-black microcrystalline powder	[1]
Melting Point	332 °C	[2]
λmax (in 50% Ethanol)	~620 nm	[3]
λmax (in Methanol)	594 nm	[2]
λmax (Solvent Unspecified)	607 nm	
Molar Absorptivity (ε) in Methanol at 594 nm	5,957 ± 93 L·mol ⁻¹ ·cm ⁻¹	[2]
Molar Absorptivity (ε) in Dioxane at 632.8 nm	6466.2 L·mol ⁻¹ ·cm ⁻¹	[4]
Solubility	Soluble in acetone and ethanol.[1][3] Very slightly soluble in water.[1]	[1][3]
Linear Range (in Methanol for HPLC)	2.4 - 48 μg/mL	[5]

Experimental Protocol: Quantification of Disperse Blue 1

Materials and Equipment



- · Reagents:
 - Disperse Blue 1 (analytical standard)
 - Spectroscopic grade acetone or ethanol
 - Deionized water
- Equipment:
 - UV-Visible Spectrophotometer (double or single beam)
 - 10 mm path length quartz or glass cuvettes
 - Analytical balance (± 0.0001 g)
 - Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
 - Graduated cylinders
 - Micropipettes and tips
 - Beakers and glass stirring rods
 - Ultrasonic bath

Preparation of Standard Solutions

- 2.1. Preparation of 100 mg/L (100 μg/mL) Stock Solution
- Accurately weigh 10.0 mg of **Disperse Blue 1** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of spectroscopic grade acetone (or ethanol) to the flask.
- Place the flask in an ultrasonic bath for 10-15 minutes to ensure the complete dissolution of the dye.



- Allow the solution to equilibrate to room temperature.
- Add acetone (or ethanol) to the flask up to the 100 mL mark.
- Stopper the flask and invert it multiple times to ensure the solution is homogeneous. This is the 100 $\mu g/mL$ stock solution.

2.2. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the 100 μ g/mL stock solution. A suggested concentration range is 1.0 to 25.0 μ g/mL.

Standard	Concentration (μg/mL)	Volume of Stock Solution (mL)	Final Volume (mL)	Diluent
1	1.0	0.25	25	Acetone (or Ethanol)
2	2.5	0.25	10	Acetone (or Ethanol)
3	5.0	0.5	10	Acetone (or Ethanol)
4	10.0	1.0	10	Acetone (or Ethanol)
5	15.0	1.5	10	Acetone (or Ethanol)
6	25.0	2.5	10	Acetone (or Ethanol)

Note: Use appropriate volumetric flasks and pipettes for accurate dilutions.

Spectrophotometric Measurement

3.1. Determination of Maximum Wavelength (\lambda max)



- Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the spectrophotometer to scan a wavelength range from 400 nm to 800 nm.
- Use a cuvette filled with the solvent (acetone or ethanol) as the blank to zero the instrument.
- Measure the absorbance spectrum of the 10.0 μg/mL standard solution.
- Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. It
 is expected to be in the range of 600-620 nm.
- 3.2. Measurement of Calibration Standards and Unknown Sample
- Set the spectrophotometer to measure absorbance at the determined λ max.
- Zero the instrument using the solvent blank.
- Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.
- Rinse the cuvette with the solvent between each measurement.
- Measure the absorbance of the unknown sample solution. If the absorbance is higher than the highest standard, dilute the sample with a known volume of the solvent and re-measure.

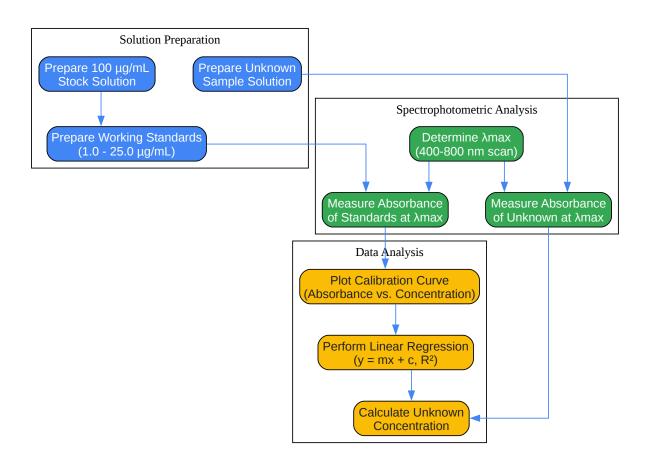
Data Analysis

- Create a table of the concentrations of the standard solutions and their corresponding absorbance values.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be \geq 0.995 for a good linear fit.
- Use the equation of the calibration curve to calculate the concentration of **Disperse Blue 1** in the unknown sample. Remember to account for any dilutions made to the unknown sample.



Concentration of Unknown = (Absorbance of Unknown - y-intercept) / slope

Visualizations Experimental Workflow

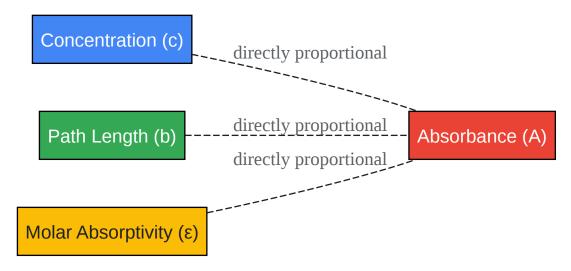


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Caption: Workflow for the spectrophotometric determination of **Disperse Blue 1**.



Beer-Lambert Law Relationship



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Caption: Relationship of variables in the Beer-Lambert Law.

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